molecular formula C10H11Cl2NO B3048078 Propanamide, N-(3,4-dichlorophenyl)-N-methyl- CAS No. 15533-81-0

Propanamide, N-(3,4-dichlorophenyl)-N-methyl-

Cat. No. B3048078
CAS RN: 15533-81-0
M. Wt: 232.10
InChI Key: VIFWCQRBNMGEEA-UHFFFAOYSA-N
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Description

Propanamide, N-(3,4-dichlorophenyl)-N-methyl-, also known as propanil, is a compound with the formula C9H9Cl2NO. It has a molar mass of 218.077 . It is widely used as a contact herbicide, with an estimated use of about 8 million pounds in 2001 .


Synthesis Analysis

Propanil is made industrially by nitration of 1,2-dichlorobenzene to give 1,2-dichloro-4-nitrobenzene, followed by hydrogenation of the nitro group with Raney nickel to give 3,4-dichloroaniline. Acylation of the amine with propanoyl chloride yields propanil .


Molecular Structure Analysis

The molecular structure of Propanamide, N-(3,4-dichlorophenyl)-N-methyl- consists of a propanamide group (a propane chain with an amide functional group) attached to a dichlorophenyl group (a phenyl ring with two chlorine atoms). The molecule has a molar mass of 218.08 g/mol .


Physical And Chemical Properties Analysis

Propanil is a white or brown crystalline solid with a melting point of 91 to 93 °C . It is moderately soluble in water and has a low volatility . It has a density of 1.4 g/cm³ at 25°C .

Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds with structures similar to Propanamide, N-(3,4-dichlorophenyl)-N-methyl- often focuses on their synthesis and chemical properties. For instance, studies on propofol, a 2, 6-diisopropylphenol, have highlighted its widespread use in anesthesia due to its rapid onset and recovery properties, along with its neuroprotective effects. However, its prolonged use can lead to propofol infusion syndrome (PRIS), a rare but potentially fatal condition, emphasizing the importance of understanding the chemical properties and risks of such compounds (Fodale & Monaca, 2008).

Toxicology and Environmental Impact

The toxicology and environmental impact of chlorophenols and similar compounds have been extensively studied. For example, 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, has been examined for its toxicology and mutagenicity. The research indicated a rapid advancement in understanding 2,4-D's effects, suggesting a trend towards studying its impact on gene expression and non-target species, especially aquatic ones (Zuanazzi, Ghisi, & Oliveira, 2020).

Potential Therapeutic Uses

Studies on the therapeutic applications of related compounds have explored their use in various medical treatments. For instance, ketamine, known for its anesthetic properties, has been reviewed for its efficacy in managing acute postoperative pain. Low-dose ketamine has shown potential in improving postoperative pain management and reducing opioid-related adverse effects, indicating the therapeutic potential of certain chemical compounds when properly administered (Schmid, Sandler, & Katz, 1999).

Mechanism of Action

Target of Action

The primary target of Propanamide, N-(3,4-dichlorophenyl)-N-methyl-, also known as N-(3,4-dichlorophenyl)-N-methylpropionamide, is the photosystem II (PSII) . PSII is a key component of the photosynthetic electron transfer chain in plants, playing a crucial role in the conversion of light energy into chemical energy .

Mode of Action

The compound acts by inhibiting the Hill reaction in the photosynthetic electron transfer process . The Hill reaction is the light-driven transfer of electrons from water to Hill reagents, non-physiological electron acceptors. By inhibiting this reaction, the compound disrupts the normal flow of electrons within the photosystem, thereby impeding the plant’s ability to convert light energy into chemical energy .

Biochemical Pathways

The inhibition of the Hill reaction affects the entire photosynthetic electron transport chain. This disruption leads to a decrease in the production of ATP and NADPH, two molecules that are essential for the light-independent reactions of photosynthesis . As a result, the plant’s overall photosynthetic efficiency is reduced .

Pharmacokinetics

It is known that the compound is moderately soluble in water , which suggests that it can be readily absorbed and distributed within the plant’s tissues. The compound’s metabolism and excretion are likely influenced by various plant enzymes and transport systems, but specific details are currently unavailable.

Result of Action

The primary result of the compound’s action is a reduction in the plant’s photosynthetic efficiency . This can lead to stunted growth, yellowing of leaves (chlorosis), and in severe cases, plant death. The exact molecular and cellular effects can vary depending on the plant species and the compound’s concentration .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Propanamide, N-(3,4-dichlorophenyl)-N-methyl-. For instance, the compound’s efficacy can be affected by the plant’s growth stage, the presence of other chemicals, and environmental conditions such as light intensity, temperature, and soil type . Additionally, the compound’s stability may be influenced by factors such as pH, temperature, and the presence of other chemicals in the environment .

Safety and Hazards

Propanil is combustible and gives off irritating or toxic fumes when burned . It is harmful if swallowed and very toxic to aquatic life with long-lasting effects . It is not irritating to skin and eyes, but it is recommended to use personal protective equipment when handling this substance .

Biochemical Analysis

Biochemical Properties

It is known that this compound interacts with various enzymes, proteins, and other biomolecules .

Cellular Effects

Propanamide, N-(3,4-dichlorophenyl)-N-methyl- has been shown to influence cell function in various ways. It impacts cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms by which it exerts these effects are still being investigated .

Molecular Mechanism

The molecular mechanism of action of Propanamide, N-(3,4-dichlorophenyl)-N-methyl- is complex. It is known to bind to certain biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Propanamide, N-(3,4-dichlorophenyl)-N-methyl- can change over time. This includes its stability, degradation, and long-term effects on cellular function . These aspects are important for understanding how the compound behaves in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Propanamide, N-(3,4-dichlorophenyl)-N-methyl- can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Propanamide, N-(3,4-dichlorophenyl)-N-methyl- is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

It may interact with certain transporters or binding proteins, and these interactions can affect its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its activity and function .

properties

IUPAC Name

N-(3,4-dichlorophenyl)-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO/c1-3-10(14)13(2)7-4-5-8(11)9(12)6-7/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFWCQRBNMGEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60776855
Record name N-(3,4-Dichlorophenyl)-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60776855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15533-81-0
Record name N-(3,4-Dichlorophenyl)-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60776855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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